

A Comparative Analysis of 23:0 Phosphatidylcholine Certificates of Analysis from Leading Suppliers

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Compound of Interest

Compound Name: 23:0 PC

Cat. No.: B039435

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For researchers, scientists, and professionals in drug development, the purity and characterization of lipid standards are paramount. This guide provides a comparative analysis of the Certificate of Analysis (CoA) for 23:0 Phosphatidylcholine (PC), scientifically known as 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, from prominent suppliers. Due to the limited availability of a specific CoA for **23:0 PC** from all suppliers, this guide uses data for **23:0 PC** from Avanti Polar Lipids and, for comparative purposes, data for a structurally similar saturated phosphatidylcholine, 18:0 PC (1,2-distearoyl-sn-glycero-3-phosphocholine), from Cayman Chemical. Information for Echelon Biosciences was not readily available at the time of this comparison.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data extracted from the product information and representative Certificates of Analysis from Avanti Polar Lipids and Cayman Chemical. This allows for a direct comparison of the purity and specifications of the lipids provided by each supplier.

Parameter	Avanti Polar Lipids (23:0 PC)	Cayman Chemical (18:0 PC)
Product Name	1,2-ditricosanoyl-sn-glycero-3-phosphocholine	1,2-distearoyl-sn-glycero-3-PC
Purity Specification	>99% (TLC)[1]	≥98%
Analytical Method	Thin Layer Chromatography (TLC)	Not explicitly stated on product page, but HPLC and GC-MS data are often available upon request for specific batches.
Molecular Formula	C ₅₄ H ₁₀₈ NO ₈ P[1]	C ₄₄ H ₈₈ NO ₈ P
Molecular Weight	930.41[1]	790.2
CAS Number	112241-60-8[1]	816-94-4
Physical State	Powder[1]	Solid
Storage Temperature	-20°C[1]	-20°C

Experimental Protocols: Ensuring Lipid Purity

The assessment of phosphatidylcholine purity is critical for experimental reproducibility. The following are detailed methodologies for two common analytical techniques used for phospholipid analysis.

Thin Layer Chromatography (TLC) for Phospholipid Purity

Thin Layer Chromatography is a widely used technique for the qualitative analysis of phospholipid purity.

Procedure:

- **Plate Preparation:** Silica gel TLC plates are pre-washed by developing them in a chloroform:methanol (1:1, v/v) solution. The plates are then dried. For enhanced separation

of certain phospholipids, plates can be sprayed with a 2.3% (w/v) solution of boric acid in ethanol and dried in an oven at 100°C for 15 minutes.

- **Sample Application:** The lipid sample is dissolved in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) and spotted onto the origin of the TLC plate.
- **Development:** The plate is placed in a developing chamber containing an appropriate solvent system. A common mobile phase for separating major phospholipid classes is chloroform:ethanol:water:triethylamine (30:35:7:35, v/v/v/v).
- **Visualization:** After development, the plate is dried, and the lipid spots are visualized. Common visualization methods include:
 - **Iodine Vapor:** The plate is placed in a chamber containing iodine crystals. Lipids will appear as yellow-brown spots.
 - **Molybdenum Blue Spray:** This reagent is specific for phosphorus-containing compounds and will stain phospholipid spots blue.
 - **Charring:** The plate is sprayed with a solution such as sulfuric acid and heated. Organic compounds will appear as dark spots.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful quantitative technique for the analysis of phospholipids.

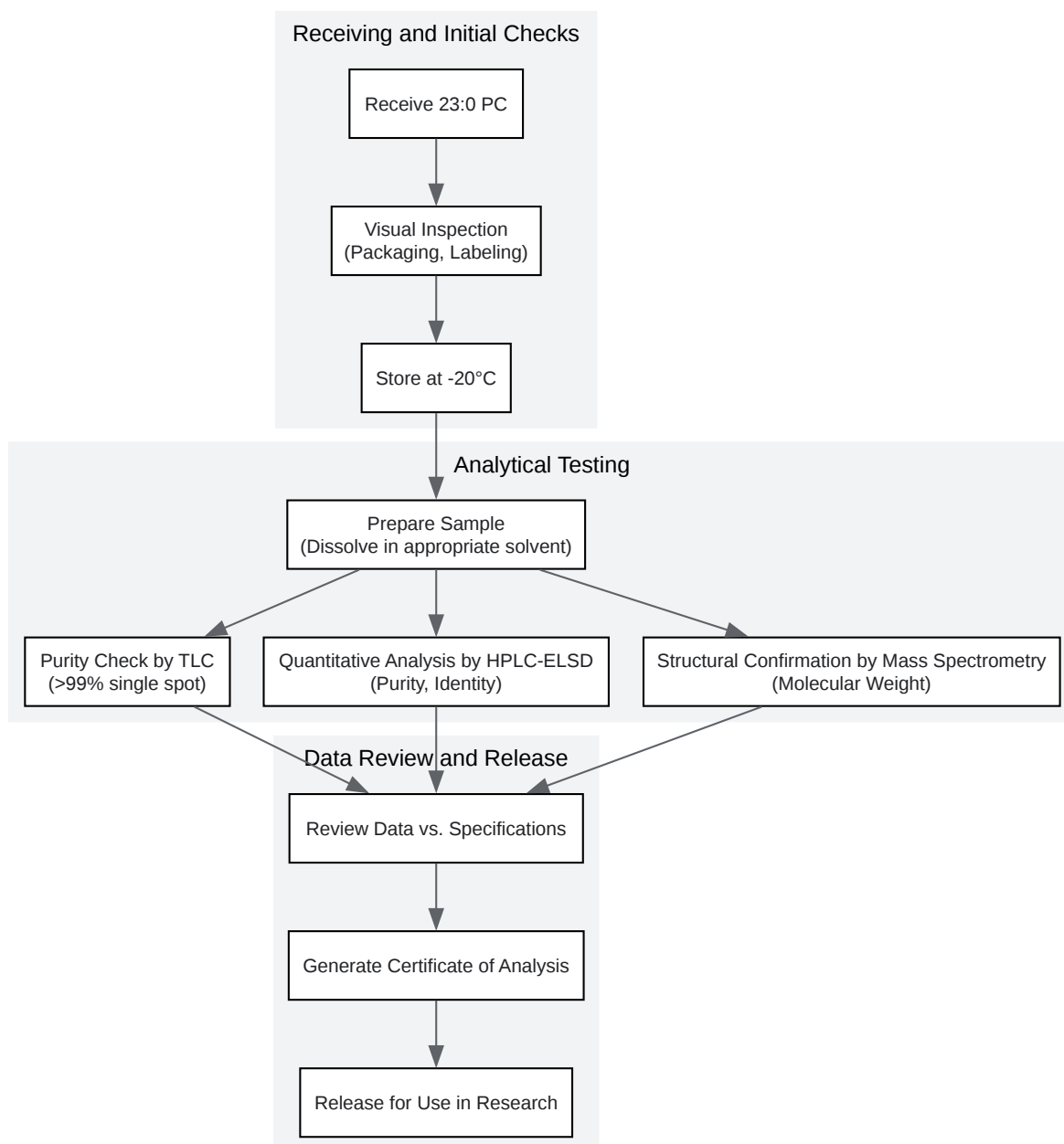
Methodology:

- **Chromatographic System:** A normal-phase HPLC system with a silica or diol column is typically used.
- **Mobile Phase:** A gradient elution is often employed to separate different phospholipid classes. A common solvent system consists of a gradient of hexane/isopropanol and isopropanol/water.

- **Sample Preparation:** The lipid sample is dissolved in the initial mobile phase or a compatible solvent.
- **Injection and Separation:** The sample is injected onto the column, and the different phospholipid species are separated based on their polarity.
- **Detection (ELSD):** The column effluent is directed to an Evaporative Light Scattering Detector. The solvent is nebulized and evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte. This method is advantageous as it does not require the analyte to have a chromophore.
- **Quantification:** The peak area from the ELSD is used to quantify the amount of each phospholipid species by comparing it to a standard curve generated with known amounts of purified standards.

Experimental Workflow for Quality Control of 23:0 PC

The following diagram illustrates a typical workflow for the quality control analysis of a newly received lot of **23:0 PC**.



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Caption: Quality control workflow for **23:0 PC** analysis.

In conclusion, both Avanti Polar Lipids and Cayman Chemical are reputable suppliers of high-purity lipids. While Avanti Polar Lipids provides a specific purity claim of >99% for **23:0 PC** as determined by TLC, Cayman Chemical offers a general purity specification of ≥98% for their saturated PC products, with more detailed analytical data often available for specific batches. The choice of supplier may depend on the specific requirements of the research, including the need for a particular purity level and the availability of detailed analytical documentation. Researchers are encouraged to request lot-specific Certificates of Analysis to ensure the quality and suitability of the lipid for their intended application.

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References

- 1. caymanchem.com [caymanchem.com]
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